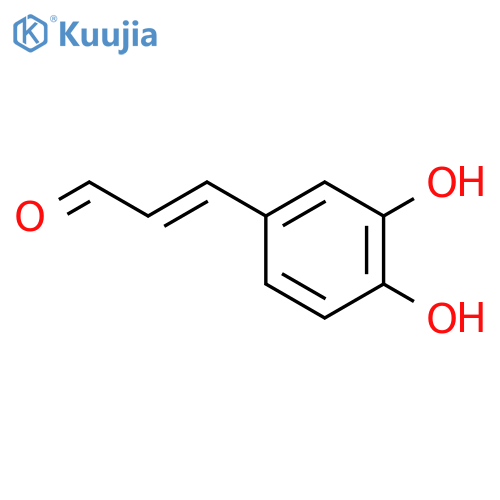Cas no 141632-15-7 (trans-Caffeic Aldehyde)

trans-Caffeic Aldehyde structure
商品名:trans-Caffeic Aldehyde
trans-Caffeic Aldehyde 化学的及び物理的性質
名前と識別子
-
- caffeoyl aldehyde
- 3-(3,4-dihydroxyphenyl)prop-2-enal
- trans-Caffeic Aldehyde
- (E)-3-(3,4-Dihydroxy-phenyl)-propenal
- (2E)-3-(3,4-Dihydroxyphenyl)-2-propenal
- UNII-2A5UNB3LNK
- (E)-caffeyl aldehyde
- (E)-3-(3,4-dihydroxyphenyl)prop-2-enal
- DTXSID401032315
- 3,4-Dihydroxycinnamaldehyde
- trans-3,4-dihydroxycinnamaldehyde
- EN300-1246107
- 68149-78-0
- Caffeyl aldehyde
- 2-Propenal, 3-(3,4-dihydroxyphenyl)-
- AC1NQZ7R
- (2E)-3-(3,4-dihydroxyphenyl)acrylaldehyde
- BDBM50240383
- CS-0225670
- (2E)-3-(3,4-dihydroxyphenyl)prop-2-enal
- AXMVYSVVTMKQSL-OWOJBTEDSA-N
- CHEBI:28323
- (E)-3-(3,4-Dihydroxyphenyl)acrylaldehyde
- 141632-15-7
- SCHEMBL563358
- CHEMBL17291
- (E)-3,4-dihydroxycinnamaldehyde
- 2A5UNB3LNK
- Caffeic aldehyde
- 2-Propenal, 3-(3,4-dihydroxyphenyl)-, (2E)-
- caffealdehyde
- 2-Propenal, 3-(3,4-dihydroxyphenyl)-, (E)-
- (E)-3-(3,4-Dihydroxyphenyl)-2-propenal; (2E)-3-(3,4-Dihydroxyphenyl)-2-propenal
- 3-(3,4-Dihydroxyphenyl)acrylaldehyde
-
- インチ: InChI=1S/C9H8O3/c10-5-1-2-7-3-4-8(11)9(12)6-7/h1-6,11-12H/b2-1+
- InChIKey: AXMVYSVVTMKQSL-OWOJBTEDSA-N
- ほほえんだ: C1=CC(=C(C=C1C=CC=O)O)O
計算された属性
- せいみつぶんしりょう: 164.04734
- どういたいしつりょう: 164.047344113g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 177
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 57.5Ų
- 疎水性パラメータ計算基準値(XlogP): 1.1
じっけんとくせい
- PSA: 57.53
trans-Caffeic Aldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | C079995-1g |
trans-Caffeic Aldehyde |
141632-15-7 | 1g |
$ 1800.00 | 2023-09-08 | ||
| Enamine | EN300-1246107-1.0g |
(2E)-3-(3,4-dihydroxyphenyl)prop-2-enal, trans |
141632-15-7 | 95% | 1g |
$813.0 | 2023-06-08 | |
| Enamine | EN300-1246107-10.0g |
(2E)-3-(3,4-dihydroxyphenyl)prop-2-enal, trans |
141632-15-7 | 95% | 10g |
$3500.0 | 2023-06-08 | |
| Enamine | EN300-2533233-1000mg |
(2E)-3-(3,4-dihydroxyphenyl)prop-2-enal, trans |
141632-15-7 | 95.0% | 1000mg |
$0.0 | 2023-10-02 | |
| Enamine | EN300-1246107-0.1g |
(2E)-3-(3,4-dihydroxyphenyl)prop-2-enal, trans |
141632-15-7 | 95% | 0.1g |
$282.0 | 2023-06-08 | |
| Enamine | EN300-1246107-0.25g |
(2E)-3-(3,4-dihydroxyphenyl)prop-2-enal, trans |
141632-15-7 | 95% | 0.25g |
$403.0 | 2023-06-08 | |
| TRC | C079995-100mg |
trans-Caffeic Aldehyde |
141632-15-7 | 100mg |
$ 196.00 | 2023-04-18 | ||
| TRC | C079995-1000mg |
trans-Caffeic Aldehyde |
141632-15-7 | 1g |
$ 1533.00 | 2023-04-18 | ||
| Enamine | EN300-1246107-5.0g |
(2E)-3-(3,4-dihydroxyphenyl)prop-2-enal, trans |
141632-15-7 | 95% | 5g |
$2360.0 | 2023-06-08 | |
| A2B Chem LLC | AA68115-5mg |
2-Propenal, 3-(3,4-dihydroxyphenyl)-, (2E)- |
141632-15-7 | ≥98% | 5mg |
$677.00 | 2024-04-20 |
trans-Caffeic Aldehyde 関連文献
-
Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440
-
D. Raju,Urmil J. Mehta,C. V. Ramana,B. L. V. Prasad New J. Chem., 2013,37, 3716-3720
-
Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475
-
F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383
141632-15-7 (trans-Caffeic Aldehyde) 関連製品
- 2538-87-6(p-Coumaraldehyde)
- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)
- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)
- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)
- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)
- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)
- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)
- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)
- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)
- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)
推奨される供給者
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量
